![molecular formula C14H15ClF3NO4 B11708252 Methyl 2-{4-[(chloroacetyl)(ethyl)amino]phenyl}-3,3,3-trifluoro-2-hydroxypropanoate](/img/structure/B11708252.png)
Methyl 2-{4-[(chloroacetyl)(ethyl)amino]phenyl}-3,3,3-trifluoro-2-hydroxypropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
METHYL 2-[4-(2-CHLORO-N-ETHYLACETAMIDO)PHENYL]-3,3,3-TRIFLUORO-2-HYDROXYPROPANOATE is a complex organic compound with significant applications in various fields of science and industry This compound is characterized by its unique chemical structure, which includes a trifluoromethyl group, a hydroxy group, and a chloroethylacetamido group attached to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-[4-(2-CHLORO-N-ETHYLACETAMIDO)PHENYL]-3,3,3-TRIFLUORO-2-HYDROXYPROPANOATE typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 4-(2-chloro-N-ethylacetamido)phenylboronic acid with methyl 3,3,3-trifluoro-2-hydroxypropanoate under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in an organic solvent like toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
METHYL 2-[4-(2-CHLORO-N-ETHYLACETAMIDO)PHENYL]-3,3,3-TRIFLUORO-2-HYDROXYPROPANOATE undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of substituted amides or thioethers.
Aplicaciones Científicas De Investigación
METHYL 2-[4-(2-CHLORO-N-ETHYLACETAMIDO)PHENYL]-3,3,3-TRIFLUORO-2-HYDROXYPROPANOATE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials with specific properties, such as fluorinated polymers.
Mecanismo De Acción
The mechanism of action of METHYL 2-[4-(2-CHLORO-N-ETHYLACETAMIDO)PHENYL]-3,3,3-TRIFLUORO-2-HYDROXYPROPANOATE involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The trifluoromethyl group can enhance the compound’s binding affinity and stability, contributing to its biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Quinolones: 4-hydroxy-2-quinolones are known for their pharmaceutical and biological activities.
Imidazoles: Substituted imidazoles are used in various applications, including pharmaceuticals and agrochemicals.
Uniqueness
METHYL 2-[4-(2-CHLORO-N-ETHYLACETAMIDO)PHENYL]-3,3,3-TRIFLUORO-2-HYDROXYPROPANOATE is unique due to its combination of functional groups, which impart distinct chemical reactivity and biological activity. The presence of the trifluoromethyl group enhances its stability and binding affinity, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C14H15ClF3NO4 |
|---|---|
Peso molecular |
353.72 g/mol |
Nombre IUPAC |
methyl 2-[4-[(2-chloroacetyl)-ethylamino]phenyl]-3,3,3-trifluoro-2-hydroxypropanoate |
InChI |
InChI=1S/C14H15ClF3NO4/c1-3-19(11(20)8-15)10-6-4-9(5-7-10)13(22,12(21)23-2)14(16,17)18/h4-7,22H,3,8H2,1-2H3 |
Clave InChI |
GYBRULFBINRWAH-UHFFFAOYSA-N |
SMILES canónico |
CCN(C1=CC=C(C=C1)C(C(=O)OC)(C(F)(F)F)O)C(=O)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


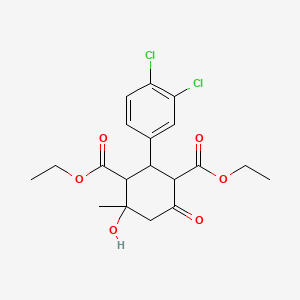
![(5E)-5-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-2-thioxoimidazolidin-4-one](/img/structure/B11708172.png)
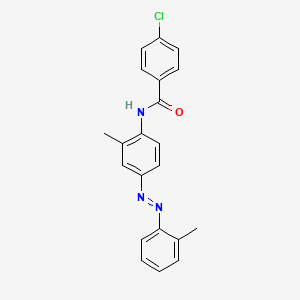
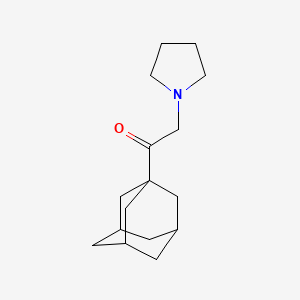
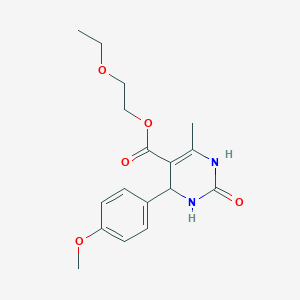
![N-[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]-3-fluorobenzamide](/img/structure/B11708198.png)
![(4E)-4-[2-(4-Nitrophenyl)hydrazin-1-ylidene]butanenitrile](/img/structure/B11708203.png)
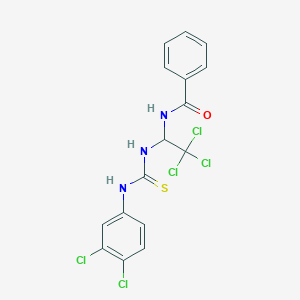
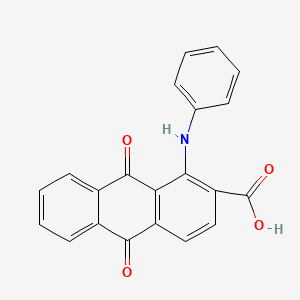
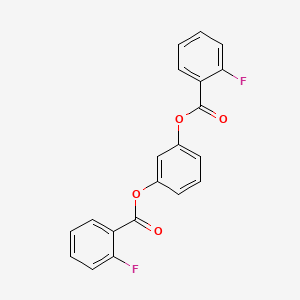
![4-(Difluoromethoxy)benzaldehyde 5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylhydrazone](/img/structure/B11708228.png)
![Butyl 4-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate (non-preferred name)](/img/structure/B11708234.png)

![N'-[(3E)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]quinoline-2-carbohydrazide](/img/structure/B11708258.png)
